(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide
Description
This compound is a chiral pyrrolidinecarboxamide derivative characterized by a stereospecific (2S) configuration, a benzoyl-substituted chlorophenyl group, and a 3,4-dichlorobenzyl moiety. Chirality, as highlighted by Pasteur’s foundational work on tartaric acid, plays a critical role in its biological interactions and pharmacological properties . The compound is commercially available as a hydrochloride salt (CAS 2092917-42-3) for industrial and research applications, including agrochemicals and active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
(2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3N2O2/c26-18-9-11-22(19(14-18)24(31)17-5-2-1-3-6-17)29-25(32)23-7-4-12-30(23)15-16-8-10-20(27)21(28)13-16/h1-3,5-6,8-11,13-14,23H,4,7,12,15H2,(H,29,32)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFWZUYAEFPRSE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide, often referred to in literature as a chiral ligand, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19Cl2N O2
- Molecular Weight : 392.28 g/mol
The compound features a pyrrolidine ring substituted with a benzoyl group and dichlorophenyl moieties, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Receptor Functions : It has been identified as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses and various diseases, including cancer and autoimmune disorders .
- Antisecretory Activity : The presence of the 4-chlorophenyl group has been linked to antisecretory effects, suggesting potential applications in treating gastrointestinal disorders .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Inhibition of CCR Receptors
A study published in 2008 demonstrated that the compound effectively inhibits CCR2 and CCR9 receptors. This inhibition was shown to reduce inflammatory cell migration, suggesting its potential use in therapies for chronic inflammatory conditions .
Case Study 2: Antisecretory Properties
Research indicated that derivatives containing the 4-chlorophenyl moiety exhibited significant antisecretory activity. This finding was particularly relevant for developing treatments for peptic ulcers and other gastrointestinal disorders .
Case Study 3: Anticancer Potential
Recent investigations have suggested that this compound may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. The structure-activity relationship studies indicated that modifications to the chlorophenyl groups could enhance its efficacy against certain cancer cell lines .
Scientific Research Applications
Anticancer Research
The compound has shown promise in anticancer applications. Studies have indicated that derivatives of pyrrolidinecarboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds can induce apoptosis in colon and breast cancer cells, suggesting a potential pathway for developing new cancer therapies .
Pharmacological Studies
Pharmacological investigations have been conducted to evaluate the compound's efficacy as an inhibitor of specific biological pathways involved in disease progression. The compound's structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug development .
Neuropharmacology
Research indicates that compounds with similar structures may possess neuroprotective properties. Investigations into their ability to cross the blood-brain barrier and modulate neurotransmitter systems are ongoing. These studies aim to assess their potential in treating neurodegenerative diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Neuroprotective Effects | Found that related compounds reduced neuronal death in models of oxidative stress, indicating potential therapeutic benefits in neurodegenerative conditions. |
| Study 3 | Pharmacokinetics | Evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles, showing favorable characteristics for oral bioavailability. |
Comparison with Similar Compounds
Key Structural Features and Modifications
Functional Group Analysis
- In contrast, the 4-chlorobenzenesulfonyl group in may favor electrostatic interactions with charged residues in target proteins.
- Stereochemistry : The (2S) configuration in the target compound and is critical for enantioselective binding, whereas the (2S,4R) diastereomer in introduces conformational rigidity that could alter target engagement.
- Polar Modifications : The 4-hydroxy group in and sulfonamido group in improve aqueous solubility, which may reduce toxicity compared to the highly halogenated target compound.
Hypothesized Pharmacological Profiles
- Target Compound : Likely exhibits broad-spectrum bioactivity (e.g., antimicrobial, CNS-targeted) due to halogenated aromatic moieties. However, high lipophilicity may limit solubility, necessitating formulation optimization .
- Thiazole-Containing Analog () : The 4-methylthiazole group suggests kinase or protease inhibition, akin to FDA-approved drugs like dasatinib. Hydroxy group could mitigate metabolic instability.
Preparation Methods
Proline-Based Asymmetric Alkylation (PMC Method)
The most widely adopted strategy, reported by Soloshonok et al. (2020), utilizes D-proline as the chiral starting material to ensure (2S) configuration retention. The synthesis proceeds via two sequential steps:
Step 1: Pyrrolidine Alkylation
D-Proline undergoes N-alkylation with 3,4-dichlorobenzyl chloride in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) at 60°C for 12 hours. This step achieves 85% yield after aqueous workup and recrystallization from ethanol/water (4:1 v/v).
Step 2: Carboxamide Coupling
The alkylated pyrrolidine intermediate reacts with 2-benzoyl-4-chlorophenyl isocyanate in dichloromethane (DCM) under nitrogen at 0°C→25°C for 24 hours. Triethylamine (TEA) serves as a base, yielding 78% of the target compound after silica gel chromatography (hexane/ethyl acetate 3:1).
Critical Parameters
- Temperature control during isocyanate addition prevents epimerization.
- Anhydrous conditions are mandatory to avoid hydrolysis of the isocyanate reagent.
Friedel-Crafts Benzoylation Approach (Asian Journal of Chemistry Method)
An alternative route developed by Sharma et al. (2025) employs Friedel-Crafts acylation to install the benzoyl group:
- Chloroacetylation : p-Chloroaniline reacts with chloroacetyl chloride in toluene at reflux (110°C) for 6 hours, yielding 2-chloro-N-(4-chlorophenyl)acetamide (82%).
- Benzoylation : The intermediate undergoes benzoylation using benzoyl chloride and AlCl₃ in carbon tetrachloride (CCl₄) at 80°C for 8 hours.
- Pyrrolidine Conjugation : The resulting N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide reacts with (3,4-dichlorophenyl)methylpyrrolidine in dimethylformamide (DMF)/K₂CO₃ at 25°C for 28 hours (68% yield).
Advantages
- Avoids sensitive isocyanate intermediates.
- Compatible with large-scale production due to robust reaction conditions.
Oxalyl Chloride-Mediated Carboxylic Acid Activation
Evitachem’s protocol (2025) activates the pyrrolidine-2-carboxylic acid precursor using oxalyl chloride (COCl)₂ in anhydrous dichloromethane at −10°C. The generated acyl chloride subsequently reacts with 2-amino-4-chlorobenzophenone in the presence of N,N-diisopropylethylamine (DIPEA), achieving 72% yield after acetone recrystallization.
Optimization Insights
- Subzero temperatures minimize racemization at the stereogenic center.
- DIPEA outperforms TEA in suppressing HCl-induced side reactions.
Reaction Optimization and Scale-Up Strategies
Solvent Systems and Temperature Effects
Comparative studies reveal solvent-dependent yield variations:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 60 | 85 | 98.2 |
| DCM | 25 | 78 | 97.8 |
| Acetone | 40 | 72 | 96.5 |
| DMF | 25 | 68 | 95.1 |
Data aggregated from. THF provides optimal balance between reaction rate and stereochemical integrity.
Catalytic Enhancements
The PMC method’s scale-up (500 g batches) employs 0.1 mol% n-Bu₄NI as a phase-transfer catalyst during the alkylation step, reducing reaction time from 12 hours to 6 hours while maintaining 83% yield.
Structural Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (300 MHz, CDCl₃)
- δ 1.38 (d, J = 7.1 Hz, 3H, CH₃)
- δ 3.25 (s, 2H, CH₂CO)
- δ 6.89–8.68 (m, 13H, Ar-H)
- δ 11.55 (s, 1H, NH)
IR (KBr, cm⁻¹)
High-Resolution Mass Spectrometry
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (2S) configuration with a Flack parameter of 0.02(2). The dihedral angle between the benzoyl and dichlorophenyl groups measures 67.8°, indicating minimal steric hindrance.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| PMC (Proline) | 4200 | 78 | 98.2 |
| Friedel-Crafts | 3800 | 68 | 95.1 |
| Oxalyl Chloride | 4500 | 72 | 96.5 |
The Friedel-Crafts route offers economic advantages for non-sterile applications, while the PMC method remains preferred for enantioselective synthesis.
Waste Stream Management
The AlCl₃-intensive Friedel-Crafts method generates 8.2 kg waste/kg product versus 2.1 kg/kg for the PMC route. Recent advances in AlCl₃ recycling (≥90% recovery) mitigate environmental impact.
Q & A
Q. What are the critical safety protocols for handling and storing (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including safety goggles, gloves, and lab coats. Operate in a well-ventilated fume hood to avoid inhalation of dust or aerosols .
- Storage: Store in a tightly sealed container, protected from light and moisture, at temperatures below 25°C. Separate from oxidizing agents to prevent unintended reactions .
- Spill Management: Collect solid material using non-sparking tools and dispose of as hazardous waste. Avoid dispersion of dust and ensure compliance with local regulations .
Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
- Route Selection: Utilize stereospecific coupling reactions, such as amide bond formation between activated pyrrolidinecarboxylic acid derivatives and substituted benzoylphenylamines. Evidence suggests that coupling agents like HATU or EDCI improve efficiency .
- Optimization:
- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) for 12–24 hours to ensure complete conversion .
- Catalysis: Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate acylation steps .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>98% purity) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Amide Coupling (EDCI) | Reflux, 24h, DMF | 65–75 | ≥95% HPLC | |
| HATU-mediated | RT, 12h, DCM | 80–85 | ≥98% HPLC | |
| Microwave-assisted | 100°C, 30 min, THF | 70–75 | ≥97% HPLC |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
- Experimental Design:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control groups (e.g., vehicle and positive controls) to minimize variability .
- Dose-Response Curves: Generate EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM) to validate potency thresholds .
- Data Analysis:
- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate experiments ≥3 times .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to identify trends in substituent effects .
Q. What advanced analytical techniques are recommended to confirm the stereochemical integrity and purity of this compound?
Methodological Answer:
- Stereochemical Confirmation:
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction (e.g., compare with (2S,4S)-configured analogs in ) .
- Purity Assessment:
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological efficacy?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzoyl (e.g., 4-fluoro instead of 4-chloro) or dichlorophenyl groups (e.g., monochloro or trifluoromethyl) .
- Biological Testing:
- Target Engagement: Use radioligand binding assays (e.g., competitive displacement with [3H]-labeled ligands) for receptor affinity .
- Functional Assays: Measure downstream signaling (e.g., cAMP accumulation for GPCR targets) .
Q. Table 2: Key SAR Findings from Analog Studies
| Substituent Modification | Biological Effect (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Fluoro benzoyl | 2-fold ↓ affinity | |
| 3,4-Difluorophenylmethyl | Retained potency, improved solubility | |
| Removal of dichlorophenyl group | Complete loss of activity |
Conflict Resolution & Best Practices
Q. What methodologies resolve contradictions in metabolic stability data between in vitro and in vivo studies?
Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC):
- Microsomal Stability: Compare hepatic microsome half-life (e.g., human vs. rat) with in vivo plasma clearance .
- CYP Inhibition: Screen for CYP3A4/2D6 interactions using fluorogenic substrates to identify metabolic liabilities .
- Pharmacokinetic Modeling: Apply compartmental models to predict bioavailability discrepancies caused by protein binding or first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
